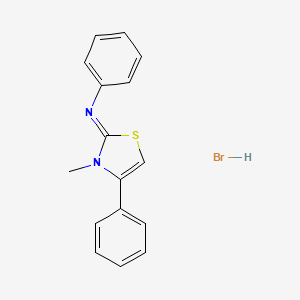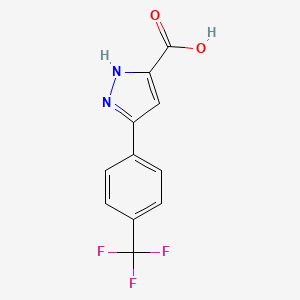![molecular formula C24H18ClFN2O4S B3016176 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 866591-26-6](/img/structure/B3016176.png)
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide" is a complex molecule that appears to be designed for biological activity, potentially as an antibacterial or antiparasitic agent. This molecule is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a quinoline core and a benzenesulfonyl group, which are known to contribute to biological activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic compounds. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes the reaction of 2-aminobenzothiazole with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, such as activating the quinoline with an electrophile and subsequent coupling with an appropriate amine.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These methods provide detailed information about the functional groups present and the overall molecular conformation. The presence of a benzenesulfonyl group and a quinoline core suggests that the compound may exhibit a planar structure conducive to stacking interactions, which could be beneficial for binding to biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The benzenesulfonyl group is a good leaving group and can facilitate nucleophilic substitution reactions. Additionally, the acetamide moiety could be involved in further chemical transformations, such as hydrolysis to the corresponding acid or amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of both electron-donating and electron-withdrawing groups within the molecule can affect its solubility, stability, and reactivity. The quinoline core is aromatic and contributes to the compound's planarity and potential ability to intercalate with DNA, which is a common mechanism of action for antibacterial and antiparasitic agents . The substituents on the benzenesulfonyl group and the acetamide moiety can further modulate the compound's properties, such as its lipophilicity and hydrogen bonding capacity, which are important for its biological activity.
Wissenschaftliche Forschungsanwendungen
Molecular Imaging and Diagnostic Applications
The research into compounds structurally similar to 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide has been focused on their potential in molecular imaging and diagnostics. Specifically, compounds like N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC) have been evaluated for their kinetics in the brain using PET imaging, showing promise for the visualization of translocator protein (18 kDa) expression in brain injury or inflammation scenarios (Joji Yui et al., 2010). These studies underscore the potential of quinolinyl acetamide derivatives in neuroimaging, particularly for diseases associated with neuroinflammation.
Anticancer Research
Derivatives of sulfonamide, which share structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, compounds bearing sulfonamide moieties have shown significant in vitro anticancer activity, highlighting the therapeutic potential of these compounds in oncology (M. Ghorab et al., 2015). This research path demonstrates the role of quinolinyl sulfonamide derivatives in developing novel anticancer agents, providing a basis for further investigation into their mechanism of action and potential therapeutic applications.
Neuropharmacology
The study of peripheral benzodiazepine receptors (PBRs) has also involved compounds structurally related to this compound. Research into [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), a selective ligand for PBRs, offers insights into the neuropharmacological applications of these compounds, particularly in the context of brain disorders characterized by altered PBR expression (S. Chaki et al., 1999). This area of research is crucial for understanding the role of PBRs in neurodegenerative diseases and for developing targeted therapeutic strategies.
Antimicrobial Studies
The structural framework of quinolinyl acetamides has been explored for antimicrobial potential as well. Newer derivatives have been synthesized and assessed for their efficacy against various microbial strains, offering a foundation for the development of novel antimicrobial agents. Such studies emphasize the versatility of the quinolinyl acetamide scaffold in addressing the growing concern of antibiotic resistance (N. Badiger et al., 2013). The ongoing exploration of these compounds in antimicrobial research highlights their potential contribution to overcoming challenges in treating infectious diseases.
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O4S/c1-15-7-9-17(12-20(15)25)27-23(29)14-28-13-22(33(31,32)18-5-3-2-4-6-18)24(30)19-11-16(26)8-10-21(19)28/h2-13H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZHOIRAXZOQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3016100.png)

![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)
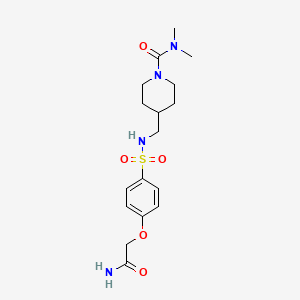

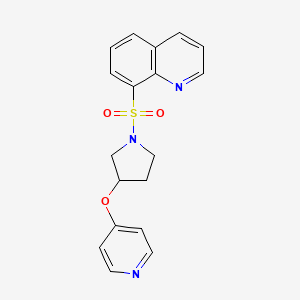
![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)

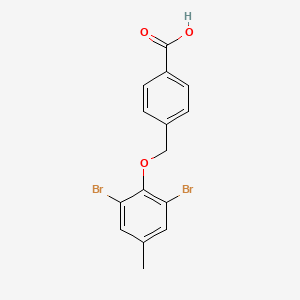
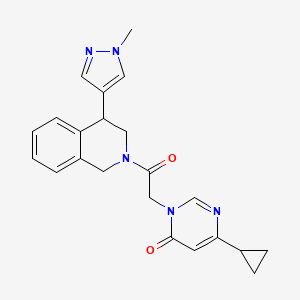
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)
